tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate
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Overview
Description
tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl ester, and a pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the pyridazine with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridazine ring provides a rigid framework that facilitates specific interactions. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ®-3-methyl-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to its combination of a trifluoromethyl group and a pyridazine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 1-oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-5-4-7-8(6-19)9(13(14,15)16)17-18-10(7)20/h4-6H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGRVGLIZSMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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